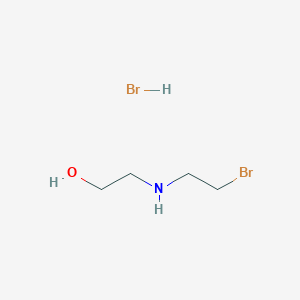
Kudinoside LZ6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kudinoside LZ6 is a triterpenoid saponin compound derived from the leaves of Ilex kudingcha CJ
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Kudinoside LZ6 involves the extraction and purification of triterpenoid saponins from Kuding tea leaves. The process typically includes the use of macroporous resins and high-performance liquid chromatography (HPLC) for the isolation and purification of the compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of semi-preparative HPLC combined with MCI-GEL resin has been reported to be effective in isolating and purifying triterpenoid saponins, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Kudinoside LZ6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds .
Applications De Recherche Scientifique
Kudinoside LZ6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and reactions of triterpenoid saponins. In biology, it is investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties .
In medicine, this compound is being explored for its potential therapeutic effects, including its ability to modulate immune responses and inhibit the growth of cancer cells. In the industry, it is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
Mécanisme D'action
The mechanism of action of Kudinoside LZ6 involves its interaction with various molecular targets and pathways. It has been shown to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and immune responses . Additionally, this compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Kudinoside LZ6 is part of a group of triterpenoid saponins found in Kuding tea. Similar compounds include Kudinoside A, Kudinoside C, Kudinoside D, and Kudinoside F . These compounds share similar structural features but differ in their specific biological activities and potency. This compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties .
Conclusion
This compound is a valuable compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a promising candidate for further investigation in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C47H74O18 |
|---|---|
Poids moléculaire |
927.1 g/mol |
Nom IUPAC |
(1R,4S,5R,10S,13R,16S,19S,20S)-16,19-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-17-en-22-one |
InChI |
InChI=1S/C47H74O18/c1-20-28(51)30(53)32(55)37(60-20)64-35-34(63-38-33(56)31(54)29(52)23(18-48)61-38)22(50)19-59-39(35)62-26-10-11-42(4)24(41(26,2)3)9-12-43(5)25(42)17-21(49)27-36-46(8,58)45(7)14-16-47(36,40(57)65-45)15-13-44(27,43)6/h20-26,28-35,37-39,48-56,58H,9-19H2,1-8H3/t20-,21-,22-,23+,24?,25?,26-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1 |
Clé InChI |
MOVNHXBNDSZSGK-VBLZPFLISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C[C@@H](C6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)O)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)


![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)

![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)


